molecular formula C23H19ClN2O3S B10958135 5-(3-Chloro-5-ethoxy-4-methoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one

5-(3-Chloro-5-ethoxy-4-methoxybenzylidene)-2-(1-naphthylimino)-1,3-thiazolidin-4-one

Cat. No.: B10958135
M. Wt: 438.9 g/mol
InChI Key: YEYFMRSTOIVOPM-DEDYPNTBSA-N
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Description

5-[(E)-1-(3-CHLORO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE is a complex organic compound that belongs to the class of thiazolones. This compound is characterized by its unique structure, which includes a thiazolone ring, a naphthyl group, and a substituted phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(3-CHLORO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves a multi-step process. One common method includes the condensation of 3-chloro-5-ethoxy-4-methoxybenzaldehyde with 2-(1-naphthylimino)-1,3-thiazolan-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics.

Medicine

In medicine, research is ongoing to explore its potential as an anticancer agent. Preliminary studies suggest that it may interfere with specific cellular pathways involved in cancer cell proliferation.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 5-[(E)-1-(3-CHLORO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors. For instance, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(E)-1-(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE
  • 5-[(E)-1-(3-CHLORO-5-METHOXY-4-ETHOXYPHENYL)METHYLIDENE]-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE

Uniqueness

Compared to similar compounds, 5-[(E)-1-(3-CHLORO-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2-(1-NAPHTHYLIMINO)-1,3-THIAZOLAN-4-ONE is unique due to the specific arrangement of its substituents, which may confer distinct chemical and biological properties. For example, the presence of both ethoxy and methoxy groups on the phenyl ring can influence its solubility and reactivity, potentially enhancing its effectiveness in certain applications.

Properties

Molecular Formula

C23H19ClN2O3S

Molecular Weight

438.9 g/mol

IUPAC Name

(5E)-5-[(3-chloro-5-ethoxy-4-methoxyphenyl)methylidene]-2-naphthalen-1-ylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H19ClN2O3S/c1-3-29-19-12-14(11-17(24)21(19)28-2)13-20-22(27)26-23(30-20)25-18-10-6-8-15-7-4-5-9-16(15)18/h4-13H,3H2,1-2H3,(H,25,26,27)/b20-13+

InChI Key

YEYFMRSTOIVOPM-DEDYPNTBSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)Cl)OC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC4=CC=CC=C43)S2)Cl)OC

Origin of Product

United States

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